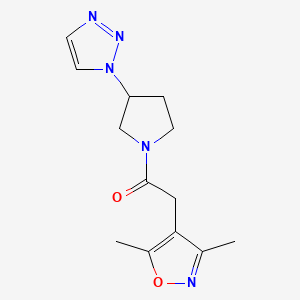

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-9-12(10(2)20-15-9)7-13(19)17-5-3-11(8-17)18-6-4-14-16-18/h4,6,11H,3,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUIJMUSNUUJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one typically involves multiple steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction.

Formation of the Isoxazole Ring: This can be synthesized through a 1,3-dipolar cycloaddition reaction.

Coupling Reactions: The final step involves coupling the triazole, pyrrolidine, and isoxazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The compound can be reduced to modify the existing functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of the triazole ring suggests it might have antimicrobial or antifungal properties.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could interact with metal ions, while the pyrrolidine and isoxazole rings could interact with hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazole- and Isoxazole-Containing Analogues

- Structure : Contains a triazole-linked pyran ring and a fluorinated side chain.

- Key Differences :

- The fluorinated chain in Compound 16 increases lipophilicity (logP ~4.5 estimated) compared to the target compound (logP ~2.8 predicted).

- The pyran ring introduces steric bulk, reducing conformational flexibility versus the pyrrolidine in the target compound.

- Biological Relevance : Fluorination may enhance blood-brain barrier penetration, but the bulky pyran could limit target accessibility .

Compound EP 1 808 168 B1 (Example 7, ) :

- Structure : Features a piperidine ring linked to a 3,5-dimethylisoxazole and a pyrazolo[3,4-d]pyrimidine.

- Key Differences: Piperidine (6-membered) vs. The pyrazolo[3,4-d]pyrimidine group is a purine mimic, suggesting kinase or enzyme inhibition activity, unlike the target compound’s simpler ethanone linker .

Table 1: Structural and Physicochemical Comparison

Impact of Substituent Variations

- Triazole Position : The 1H-1,2,3-triazol-1-yl group in the target compound may exhibit stronger σ-hole interactions vs. 1,4-disubstituted triazoles in other analogues, influencing protein binding .

- Isoxazole vs.

- Fluorinated Chains : Absent in the target compound, fluorinated chains (e.g., Compound 16) improve metabolic stability but increase molecular weight and synthetic complexity .

Biologische Aktivität

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process utilizing click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. The subsequent steps include:

- Formation of the Triazole Ring : Reaction between an azide and an alkyne.

- Attachment of the Pyrrolidine Ring : Nucleophilic substitution reaction with a pyrrolidine derivative.

- Introduction of the Isoxazole Group : Functionalization to incorporate the isoxazole moiety.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer activity. For instance, compounds similar to the target compound showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines such as HCT116 and Mia-PaCa2 . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.

Antimicrobial Activity

Triazole derivatives have been noted for their antimicrobial properties. The target compound may inhibit bacterial growth by interfering with cell wall synthesis or metabolic pathways. Comparative studies have shown varying degrees of efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is crucial in conditions like arthritis and other inflammatory diseases.

The biological activity of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It can modulate receptor activity related to neurotransmission and inflammatory responses.

Study 1: Anticancer Efficacy

In a study evaluating a series of triazole derivatives, one compound exhibited an IC50 value of 42.5 µg/mL against the MDA-MB231 breast cancer cell line. This suggests that structural modifications can enhance biological activity .

Study 2: Antimicrobial Properties

Another investigation into triazole derivatives highlighted their effectiveness against ESKAPE pathogens, demonstrating that modifications in the triazole structure can significantly influence antimicrobial efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| Triazole A | Structure A | 42.5 | Anticancer |

| Triazole B | Structure B | 64.3 | Anticancer |

| Triazole C | Structure C | 68.4 | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For heterocyclic systems like the triazole-pyrrolidine and dimethylisoxazole moieties, reflux in ethanol (2–5 hours) with stoichiometric equivalents of precursors is recommended, followed by recrystallization from DMF-EtOH (1:1) to enhance purity . Temperature (80–100°C) and reaction time must be monitored via TLC (e.g., CHCl₃:CH₃OH = 95:5) to avoid byproduct formation .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- ¹H NMR : Compare shifts to analogous compounds (e.g., δ 2.40 ppm for –CH₃ in dimethylisoxazole, δ 7.06–8.06 ppm for aromatic protons) .

- X-ray crystallography : Refine data using SHELXL (SHELX suite) to resolve bond lengths and angles, ensuring anisotropic displacement parameters are accurately modeled .

- Mass spectrometry : Confirm molecular weight (e.g., exact mass ± 0.001 Da) .

Q. What methods are suitable for assessing purity and stability during storage?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile-water gradients to quantify impurities (<5%) .

- Stability testing : Store samples at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the triazole and isoxazole rings .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in the triazole ring) be resolved?

- Methodological Answer :

- Apply SHELXL's TWIN/BASF commands to model rotational or translational disorder .

- Use ORTEP for Windows to visualize anisotropic displacement ellipsoids and refine hydrogen bonding networks (e.g., C–H···O interactions) .

- Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental vs. theoretical bond lengths .

Q. What experimental designs are effective for studying the environmental fate of this compound?

- Methodological Answer :

- Laboratory-scale degradation : Simulate abiotic hydrolysis (pH 4–10 buffers, 25–50°C) and monitor via LC-MS for breakdown products (e.g., triazole cleavage) .

- Ecotoxicity assays : Use Daphnia magna or algal populations to assess LC₅₀ values, following OECD Test Guidelines 201/202 .

Q. How do the triazole and isoxazole moieties influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Triazole : Acts as a directing group in Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .

- Isoxazole : Electron-withdrawing effects stabilize intermediates in nucleophilic substitutions (e.g., SNAr with amines) .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., C=O stretch at 1680 cm⁻¹) .

Q. What strategies address discrepancies between computational and experimental NMR data?

- Methodological Answer :

- Solvent effects : Simulate DMSO-d₆ or CDCl₃ environments using COSMO-RS to adjust predicted chemical shifts .

- Conformational analysis : Perform MD simulations (AMBER force field) to identify dominant rotamers affecting δ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.